molecular formula C10H10N2O B1524070 (4-(1H-pyrazol-3-yl)phenyl)methanol CAS No. 179057-16-0

(4-(1H-pyrazol-3-yl)phenyl)methanol

Cat. No. B1524070
M. Wt: 174.2 g/mol
InChI Key: UXULFGZERVPLSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives has been reported in the literature . Pyrazole derivatives are typically synthesized through a multicomponent reaction involving 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature .

Scientific Research Applications

Novel Chemical Transformations

Pyridazine to Pyrazole Ring Transformation : A study by Heinisch and Waglechner (1984) discussed a novel transformation of phenyl(4-pyridazinyl)methanols into C-4 substituted pyrazole derivatives through treatment with p-toluenesulfonic acid at elevated temperatures. This research highlights a method for preparing previously unknown 4-pyridazinylmethanols and explores the mechanistic aspects of this rearrangement reaction (Heinisch & Waglechner, 1984).

Antimicrobial Activities

Synthesis and Antimicrobial Activity of Pyrazoline Derivatives : Kumar et al. (2012) synthesized a series of pyrazoline derivatives and evaluated their antimicrobial activities. The study found that compounds with a methoxy group exhibited high antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Kumar et al., 2012).

Material Sciences

Synthesis and Characterization of Pyrazole Derivatives : Vyas et al. (2012) focused on the synthesis of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol and its characterization, including thermal stability and dielectric properties. The study's findings contribute to understanding the applications of pyrazole derivatives in material sciences (Vyas et al., 2012).

Photophysical Properties

Molecular Logic Devices Based on Pyrazoline : Research by Zammit et al. (2015) explored the photophysical properties of triarylpyrazolines, demonstrating their potential as pH-driven molecular logic devices. This work provides insight into the design of molecular probes and sensors based on pyrazoline derivatives (Zammit et al., 2015).

Catalysis

Conversion of Carbon Dioxide to Methanol : Ribeiro et al. (2017) reported on the synthesis of methanol from carbon dioxide using an iron(II) scorpionate catalyst, highlighting an eco-friendly approach to methanol production. This research is significant for its implications in sustainable chemistry and carbon dioxide utilization (Ribeiro et al., 2017).

Future Directions

Pyrazoles have attracted attention due to their diverse biological activities and their presence in several drugs currently on the market . Future research may continue to explore the synthesis, properties, and potential applications of pyrazole derivatives.

properties

IUPAC Name

[4-(1H-pyrazol-5-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-7-8-1-3-9(4-2-8)10-5-6-11-12-10/h1-6,13H,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXULFGZERVPLSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1H-pyrazol-3-yl)phenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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